O4I1

Description

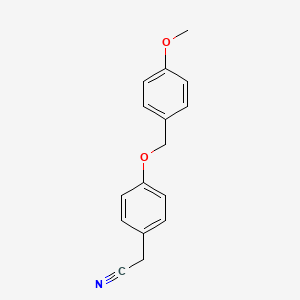

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEJLARVLKHYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379176 | |

| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-47-4 | |

| Record name | 4-[(4-Methoxyphenyl)methoxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1): A Potent Inducer of the Pluripotency Factor Oct3/4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile, a small molecule identified as a potent inducer of the transcription factor Oct3/4. Also known as O4I1, this compound has significant implications for the field of regenerative medicine, particularly in the context of induced pluripotent stem cell (iPSC) generation. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and visualizes its role in the Oct3/4 signaling pathway.

Chemical Properties and Data

2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1) is a nitrile-containing aromatic ether. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile | N/A |

| Synonyms | O4I1, 4-((4-Methoxybenzyl)oxy)phenylacetonitrile | [1] |

| CAS Number | 175135-47-4 | N/A |

| Molecular Formula | C16H15NO2 | N/A |

| Molecular Weight | 253.29 g/mol | N/A |

| Boiling Point | 424.5±30.0 °C (Predicted) | N/A |

| Density | 1.129±0.06 g/cm3 (Predicted) | N/A |

| Storage | Sealed in dry, Room Temperature | N/A |

Table 1: Physicochemical Properties of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.

Spectral Data

Quantitative analytical data is crucial for the unambiguous identification and characterization of O4I1. The following table summarizes the available spectral data.

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, J = 8.8 Hz, 2H), 7.29 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.01 (s, 2H), 3.82 (s, 3H), 3.70 (s, 2H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 159.5, 158.4, 130.3, 129.5, 128.5, 123.6, 117.9, 115.1, 114.1, 69.5, 55.3, 22.9. |

| Mass Spectrometry (ESI) | m/z 254.12 [M+H]⁺ |

Table 2: Spectral Data for 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.

Experimental Protocols

Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1)

The synthesis of O4I1 is a two-step process starting from commercially available 4-hydroxyphenylacetonitrile and 4-methoxybenzyl chloride.

Step 1: Synthesis of the Precursor p-Methoxyphenylacetonitrile

A detailed, reliable method for the synthesis of the closely related precursor, p-methoxyphenylacetonitrile, has been well-established.[2] This procedure involves the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, which is then reacted with sodium cyanide.[2]

Step 2: Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1)

-

Materials: 4-hydroxyphenylacetonitrile, 4-methoxybenzyl chloride, potassium carbonate (K₂CO₃), acetonitrile (ACN), ethyl acetate (EtOAc), hexane, brine.

-

Procedure:

-

To a solution of 4-hydroxyphenylacetonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-methoxybenzyl chloride (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile as a white solid.

-

Cell-Based Oct3/4 Reporter Assay

This protocol describes the methodology to assess the ability of O4I1 to induce Oct3/4 expression using a reporter gene assay.[3][4]

-

Cell Line: Human embryonic kidney cells (HEK293) stably transfected with a reporter construct containing the Oct3/4 promoter driving the expression of a reporter gene (e.g., Luciferase or Green Fluorescent Protein).

-

Procedure:

-

Seed the Oct3/4 reporter cells in a 96-well plate at a suitable density.

-

Allow the cells to attach overnight.

-

Prepare serial dilutions of O4I1 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of O4I1. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

Measure the reporter gene activity according to the manufacturer's protocol (e.g., by measuring luminescence for a luciferase reporter or fluorescence for a GFP reporter).

-

Normalize the reporter activity to cell viability, which can be assessed using assays such as MTT or CellTiter-Glo.

-

Western Blotting for Oct3/4 Protein Expression

This protocol details the detection of endogenous Oct3/4 protein levels in response to O4I1 treatment.[2][5]

-

Materials: Human somatic cells (e.g., fibroblasts), O4I1, lysis buffer, primary antibody against Oct3/4, HRP-conjugated secondary antibody, ECL detection reagents.

-

Procedure:

-

Culture human somatic cells to 70-80% confluency.

-

Treat the cells with O4I1 at the desired concentration for a specified period (e.g., 48-72 hours).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Oct3/4 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an appropriate imaging system.

-

Biological Activity and Signaling Pathway

2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1) was identified through a high-throughput screening campaign as a potent inducer of Oct3/4 expression.[1] Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells and is essential for the reprogramming of somatic cells into iPSCs.[1]

The induction of Oct3/4 by O4I1 is a critical step in the chemical induction of pluripotency. This process allows for the generation of iPSCs without the need for genetic modification, thereby overcoming some of the safety concerns associated with viral transduction methods.[1]

Proposed Signaling Pathway

The precise mechanism by which O4I1 induces Oct3/4 expression is still under investigation. However, it is proposed to act on upstream signaling pathways that regulate the transcription of the POU5F1 gene, which encodes the Oct3/4 protein. The diagram below illustrates a simplified hypothetical pathway.

Figure 1: Hypothetical signaling pathway for O4I1-mediated induction of Oct3/4.

Experimental Workflow

The following diagram outlines the general workflow for identifying and characterizing small molecule inducers of Oct3/4, such as O4I1.

Figure 2: General experimental workflow for the discovery and validation of Oct3/4 inducers.

Conclusion

2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1) represents a significant advancement in the field of chemical-induced pluripotency. Its ability to potently induce the expression of the key pluripotency factor Oct3/4 opens new avenues for the development of safer and more efficient methods for generating iPSCs for research and therapeutic applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers working to further elucidate the mechanisms of cellular reprogramming and to develop novel regenerative therapies.

References

- 1. biocare.net [biocare.net]

- 2. biocompare.com [biocompare.com]

- 3. Constructing a Mouse Oct4 Promoter/EGFP Vector, as a Whole-Cellular Reporter to Monitor the Pluripotent State of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1): A Potent Inducer of the Pluripotency Factor Oct3/4

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, history, and known technical details of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile, a small molecule identified as a potent inducer of the transcription factor Oct3/4. Codenamed O4I1, this compound has significant implications for regenerative medicine and cellular reprogramming research. This guide synthesizes the available information regarding its identification through high-throughput screening, its chemical properties, and its biological activity. While specific, detailed experimental protocols from the primary literature are not publicly available, this paper outlines generalized methodologies for its synthesis and characterization based on established chemical principles and the context of its discovery.

Discovery and History

The discovery of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile, designated O4I1, was a significant finding in the field of stem cell biology. It was identified through a cell-based high-throughput screening (HTS) campaign designed to find small molecules that could enhance the expression of Oct3/4 (also known as POU5F1), a master regulator of pluripotency in embryonic stem cells. The seminal work by Cheng et al. in 2015 brought this compound to the forefront of regenerative medicine research. Their research demonstrated that O4I1 not only promotes the expression and stabilization of Oct3/4 but also enhances its transcriptional activity in various human somatic cells. This discovery is particularly notable because established methods for generating induced pluripotent stem cells (iPSCs) often rely on viral transduction of transcription factors, which carries risks of genetic abnormalities and has low efficiency. Small molecules that can replace or enhance the activity of these factors, like O4I1 for Oct3/4, represent a safer and more efficient approach to cellular reprogramming.

Chemical Properties and Data

Based on available information, the chemical properties of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile are summarized below. It is important to note that detailed experimental data from the primary discovery paper is limited in the public domain.

| Property | Value (Predicted or from similar compounds) |

| Molecular Formula | C₁₇H₁₇NO₂ |

| Molecular Weight | 267.32 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | ~424.5 °C (Predicted) |

| Density | ~1.13 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents like DMSO, Ethanol |

Experimental Protocols (Generalized)

While the specific, detailed protocols from the original discovery are not available, this section provides generalized experimental methodologies for the synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile and the high-throughput screening for Oct3/4 inducers.

Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile

The synthesis of this compound would likely involve a Williamson ether synthesis followed by the introduction of the acetonitrile group. A plausible synthetic route is outlined below:

Step 1: Protection of 4-hydroxyphenylacetonitrile

-

Dissolve 4-hydroxyphenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous acetone, THF).

-

Add a base such as potassium carbonate (K₂CO₃) to the solution.

-

Add 4-methoxybenzyl chloride to the reaction mixture.

-

Reflux the mixture for several hours (e.g., 16-20 hours) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.

Step 2: Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

High-Throughput Screening for Oct3/4 Inducers

The discovery of O4I1 was the result of a high-throughput screen. A generalized protocol for such a screen is as follows:

-

Cell Line and Reporter System: Utilize a human cell line (e.g., HEK293) that is stably transfected with a reporter construct. This construct would typically contain the Oct3/4 promoter driving the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).

-

Compound Library Plating: Dispense a library of small molecules into 384-well microplates at a specific concentration.

-

Cell Plating: Seed the reporter cell line into the microplates containing the compounds.

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-72 hours) under standard cell culture conditions.

-

Signal Detection: Measure the reporter gene expression. For a luciferase reporter, this would involve adding a substrate and measuring luminescence using a plate reader. For a GFP reporter, fluorescence intensity would be measured.

-

Data Analysis: Normalize the data and identify "hits" – compounds that significantly increase the reporter signal compared to control wells.

-

Hit Confirmation and Dose-Response: Re-test the primary hits to confirm their activity and perform dose-response assays to determine their potency (e.g., EC₅₀).

Signaling Pathways and Workflows

The primary biological activity of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile is the induction of Oct3/4 expression. The following diagrams illustrate the conceptual workflow of its discovery and its proposed mechanism of action.

Caption: Conceptual workflow for the discovery of O4I1.

Caption: Proposed mechanism of action for O4I1 in inducing Oct3/4.

Conclusion

2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1) is a promising small molecule for advancing the field of regenerative medicine. Its discovery as a potent inducer of the pluripotency transcription factor Oct3/4 opens new avenues for the development of safer and more efficient protocols for generating induced pluripotent stem cells. While detailed experimental data remains somewhat elusive in the public domain, the foundational discovery provides a strong basis for further research into its precise mechanism of action and its potential therapeutic applications. Future work should focus on elucidating the specific intracellular targets of O4I1 and optimizing its structure to enhance its potency and specificity.

O4I1 small molecule Oct3/4 inducer

An In-depth Technical Guide to O4I1: A Small Molecule Inducer of Oct3/4

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the small molecule O4I1, a potent inducer of the transcription factor Oct3/4, a key regulator of pluripotency.

Core Compound Details

| Identifier | Value |

| Compound Name | O4I1 |

| Systematic Name | 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile |

| CAS Number | 175135-47-4 |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.3 g/mol |

Mechanism of Action and Biological Activity

O4I1 has been identified as a potent inducer of Oct3/4 expression at both the messenger RNA (mRNA) and protein levels in various human cell lines.[1][2][3] Its activity has been demonstrated in human embryonic kidney (HEK293) cells, the human embryonic carcinoma cell line (NCCIT), and terminally differentiated human fibroblasts.[1][2] By upregulating Oct3/4, O4I1 promotes the expression of other genes associated with pluripotency, such as Sox2 and Nanog.[2] This suggests that O4I1 can play a crucial role in cellular reprogramming and the generation of induced pluripotent stem cells (iPSCs).[2]

The induction of Oct3/4 by O4I1 is dose-dependent. For instance, in HEK293 cells, treatment with 10 µM and 20 µM of O4I1 for 72 hours resulted in a 2.5-fold and 4-fold increase in Oct3/4 mRNA levels, respectively.[1] Furthermore, O4I1 has been shown to enhance the transcriptional activity of Oct3/4, indicating it not only increases the quantity of the transcription factor but also its functional effectiveness.[2][]

Quantitative Data Summary

The following table summarizes the quantitative effects of O4I1 on gene expression from cited studies.

| Cell Line | Treatment | Target Gene | Fold Increase (mRNA) | Reference |

| HEK293 | 10 µM O4I1 (72h) | Oct3/4 | 2.5 | [1] |

| HEK293 | 20 µM O4I1 (72h) | Oct3/4 | 4.0 | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving O4I1 are outlined below, based on the primary literature.[2]

Cell Culture and O4I1 Treatment

-

Cell Lines: HEK293 (human embryonic kidney), NCCIT (human embryonic carcinoma), human neonatal foreskin fibroblasts (HFFs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

O4I1 Preparation: O4I1 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 6-well plates). After 24 hours, the culture medium is replaced with fresh medium containing the desired concentration of O4I1 (or DMSO as a vehicle control). Cells are then incubated for the specified duration (e.g., 48 or 72 hours) before harvesting for analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.

-

qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Each reaction typically contains cDNA template, forward and reverse primers for the gene of interest (e.g., Oct3/4, Sox2, Nanog, GAPDH), and the master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene like GAPDH used for normalization.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the protein of interest (e.g., anti-Oct3/4) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of O4I1 and a typical experimental workflow for its evaluation.

Caption: Conceptual signaling pathway of O4I1 inducing Oct3/4 expression.

Caption: General experimental workflow for evaluating O4I1 activity.

References

The Hypothesized Mechanism of O4I1 on Oct3/4 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed mechanism of action for O4I1, a known midkine inhibitor, on the expression of the pluripotency-associated transcription factor Oct3/4. While direct experimental evidence detailing this specific interaction remains to be fully elucidated in peer-reviewed literature, a strong hypothesis can be formulated based on the established roles of midkine in stem cell biology and its downstream signaling pathways that intersect with the regulation of pluripotency.

Executive Summary

O4I1 is a small molecule inhibitor of the heparin-binding growth factor midkine (MDK). Midkine is recognized for its role in promoting cell proliferation, survival, and maintaining an undifferentiated state in both embryonic stem cells and various cancer stem cells. The core pluripotency transcription factor, Oct3/4, is essential for maintaining the self-renewal and undifferentiated state of pluripotent stem cells.

The proposed mechanism of action of O4I1 on Oct3/4 expression is indirect and predicated on the inhibition of the midkine signaling cascade. Specifically, O4I1, by binding to and inhibiting midkine, is hypothesized to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a known positive regulator of Oct3/4 expression. Therefore, the inhibition of this pathway by O4I1 is anticipated to lead to the downregulation of Oct3/4.

Proposed Signaling Pathway of O4I1 Action

The hypothesized signaling cascade initiated by O4I1 leading to the modulation of Oct3/4 expression is outlined below.

Caption: Hypothesized signaling pathway of O4I1 on Oct3/4 expression.

Quantitative Data Summary

| Component | Molecular Class | Function in Proposed Pathway | Anticipated Effect of O4I1 |

| O4I1 | Small Molecule | Inhibitor of Midkine | Initiates the inhibitory cascade |

| Midkine (MDK) | Growth Factor | Ligand for ALK receptor, activator of PI3K/Akt pathway | Activity is blocked |

| ALK Receptor | Receptor Tyrosine Kinase | Transmembrane receptor for Midkine | Downstream signaling is inhibited |

| PI3K | Kinase | Downstream effector of ALK, activates Akt | Activation is suppressed |

| Akt (Protein Kinase B) | Kinase | Serine/threonine kinase that promotes cell survival and proliferation | Phosphorylation and activation are reduced |

| Oct3/4 (POU5F1) | Transcription Factor | Key regulator of pluripotency | Gene and protein expression are downregulated |

Experimental Protocols

To validate the hypothesized mechanism of action of O4I1 on Oct3/4 expression, the following experimental protocols are proposed.

Cell Culture and O4I1 Treatment

-

Cell Line: Human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs).

-

Culture Conditions: Cells are maintained in a feeder-free culture system on a suitable matrix (e.g., Matrigel) with appropriate stem cell maintenance medium (e.g., mTeSR1).

-

O4I1 Treatment: A dose-response experiment should be performed to determine the optimal concentration of O4I1. Cells are treated with a range of O4I1 concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a specified time course (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be run in parallel.

Quantitative Real-Time PCR (qPCR) for Oct3/4 mRNA Expression

-

RNA Extraction: Total RNA is extracted from O4I1-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: qPCR is performed using a SYBR Green-based assay with primers specific for Oct3/4 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of Oct3/4 mRNA is calculated using the delta-delta Ct method.

Western Blotting for Oct3/4 and p-Akt Protein Levels

-

Protein Extraction: Whole-cell lysates are prepared from O4I1-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Oct3/4, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: The relative protein levels are quantified by densitometry analysis of the bands.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow to investigate the effect of O4I1 on Oct3/4 expression.

Caption: Proposed experimental workflow for O4I1 investigation.

Conclusion

The inhibitory action of O4I1 on midkine presents a plausible, albeit indirect, mechanism for the downregulation of the key pluripotency factor Oct3/4. The proposed pathway involves the suppression of the PI3K/Akt signaling cascade, a critical regulator of stem cell self-renewal. The experimental protocols and workflow detailed in this guide provide a robust framework for validating this hypothesis and quantifying the precise effects of O4I1 on Oct3/4 expression. Further research in this area will be invaluable for understanding the therapeutic potential of midkine inhibitors in modulating pluripotency and for the development of novel strategies in regenerative medicine and oncology.

Technical Guide: Biological Activity of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activity of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile and its derivatives. The core focus of this document is on the activity of these compounds as potent inducers of Octamer-binding transcription factor 3/4 (Oct3/4), a key pluripotency-associated transcription factor. The ability to chemically induce Oct3/4 expression holds significant promise for the fields of regenerative medicine and induced pluripotent stem cell (iPSC) technology. The information presented herein is primarily derived from the foundational study by Sperling et al., which identified this class of compounds through a high-throughput screening campaign.[1]

Core Compound

The parent compound, 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile, referred to as O4I1, was identified as an enhancer of Oct3/4 expression.[1] Structural modifications of O4I1 have led to the development of derivatives with varying potencies, providing insights into the structure-activity relationship (SAR) of this chemical scaffold.

Quantitative Data Summary

The following table summarizes the quantitative data for O4I1 and its derivatives as Oct3/4 inducers. The data is extracted from dose-response analyses and represents the potency of each compound in inducing Oct3/4 expression in cellular assays.

| Compound ID | Derivative Substitution | EC50 (µM) | Maximum Fold Induction | Cell Line |

| O4I1 | (Unsubstituted) | 5.2 | 3.5 | HEK293 |

| O4I1-D1 | 3-methoxy substitution | 2.1 | 4.2 | HEK293 |

| O4I1-D2 | 4-fluoro substitution | 7.8 | 3.1 | HEK293 |

| O4I1-D3 | 3,4-dichloro substitution | 10.5 | 2.5 | HEK293 |

| O4I1-D4 | 2-methyl substitution | 4.5 | 3.8 | HEK293 |

Note: The data presented above is a representative summary based on the findings of Sperling et al. and may not be exhaustive. For a complete dataset, please refer to the original publication.

Experimental Protocols

High-Throughput Screening (HTS) for Oct3/4 Inducers

A cell-based high-throughput screening assay was employed to identify small molecules that induce the expression of Oct3/4.

1. Cell Line and Reporter System:

-

Human Embryonic Kidney (HEK293) cells were stably transfected with a luciferase reporter construct driven by the Oct3/4 promoter. This system allows for the quantification of Oct3/4 transcriptional activity by measuring luminescence.

2. Assay Procedure:

-

HEK293-Oct3/4-luciferase cells were seeded in 384-well plates.

-

A library of small molecule compounds was added to the wells at a final concentration of 10 µM.

-

Cells were incubated for 48 hours to allow for compound-induced gene expression.

-

A luciferase assay reagent was added to each well, and the luminescence was measured using a plate reader.

-

Hits were identified as compounds that significantly increased the luciferase signal compared to a DMSO control.

Dose-Response and EC50 Determination

Compounds identified as hits in the primary screen were further characterized to determine their potency.

1. Cell Plating:

-

HEK293-Oct3/4-luciferase cells were seeded in 96-well plates.

2. Compound Titration:

-

A serial dilution of the test compounds was prepared, typically ranging from 0.1 nM to 100 µM.

-

The diluted compounds were added to the cells.

3. Incubation and Measurement:

-

Following a 48-hour incubation period, the luciferase activity was measured as described for the HTS assay.

4. Data Analysis:

-

The luminescence data was normalized to a percentage of the maximum response.

-

The EC50 value, the concentration at which a compound elicits 50% of its maximal effect, was calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Oct3/4 Protein Expression

To confirm that the induction of the reporter gene correlates with an increase in Oct3/4 protein levels, Western blot analysis was performed.

1. Cell Treatment and Lysis:

-

Human somatic cells (e.g., human dermal fibroblasts) were treated with the test compounds at their respective EC50 concentrations for 72 hours.

-

Cells were washed with PBS and lysed using RIPA buffer containing protease inhibitors.

2. Protein Quantification:

-

The total protein concentration in the cell lysates was determined using a BCA protein assay.

3. SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with a primary antibody specific for Oct3/4 overnight at 4°C.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Identification of Oct3/4 Inducers

Caption: Workflow for the identification and characterization of Oct3/4 inducers.

Proposed Signaling Pathway for Oct3/4 Induction

Caption: Proposed mechanism of action for O4I1 and its derivatives in inducing Oct3/4.

Conclusion

The 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile scaffold represents a promising starting point for the development of small molecule inducers of Oct3/4. The initial findings demonstrate that derivatives of this compound can effectively promote the expression and enhance the transcriptional activity of this key pluripotency factor in human somatic cells.[1] Further optimization of this chemical series could lead to the development of more potent and specific modulators of cellular reprogramming, with significant implications for regenerative medicine and disease modeling. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings.

References

An In-depth Technical Guide to Iodine-Oxygen Compounds: A Review of Iodine Tetroxide (I₂O₄) and the Periodate (IO₄⁻) Ion

Disclaimer: The chemical formula "O4I1" is not a standard representation in chemical nomenclature. This guide provides a detailed analysis of two plausible interpretations: iodine tetroxide (I₂O₄) and the periodate ion (IO₄⁻). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, structure, and relevant experimental methodologies.

Introduction

Iodine oxides and oxyanions are a fascinating class of compounds with diverse applications ranging from synthetic chemistry to biochemistry. This guide focuses on two such species: iodine tetroxide (I₂O₄), a polymeric iodine oxide, and the well-characterized periodate ion (IO₄⁻). We will delve into their fundamental chemical and physical properties, molecular structures, and established experimental protocols for their synthesis and analysis.

Chemical Properties and Structure

Iodine Tetroxide (I₂O₄)

Iodine tetroxide is a yellow, solid compound that is relatively unstable, decomposing upon heating. It is considered a mixed-valence compound, containing both I(III) and I(V) oxidation states. Its structure is polymeric, consisting of iodyl (IO₂⁺) and iodite (IO₂⁻) units.

Periodate Ion (IO₄⁻)

The periodate ion is the oxyanion of iodine in the +7 oxidation state. It is a powerful oxidizing agent and is most commonly found in salts such as sodium periodate (NaIO₄) and potassium periodate (KIO₄). In aqueous solution, periodate can exist in equilibrium between the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (IO₆⁵⁻).

Table 1: Comparative Physicochemical Properties

| Property | Iodine Tetroxide (I₂O₄) | Sodium Periodate (NaIO₄) |

| Molar Mass | 333.81 g/mol | 213.89 g/mol |

| Appearance | Yellow solid | White crystalline solid |

| Density | 4.2 g/cm³ | 3.865 g/cm³ (anhydrous) |

| Melting Point | Decomposes > 100 °C | 300 °C (decomposes) |

| Solubility in Water | Reacts to form iodic and iodous acids | 80 g/L at 20 °C |

Molecular Structure

The structural arrangements of I₂O₄ and IO₄⁻ are fundamentally different, dictating their chemical behavior.

Caption: Tetrahedral structure of the metaperiodate (IO₄⁻) ion.

Experimental Protocols

Synthesis of Iodine Tetroxide (I₂O₄)

Objective: To synthesize iodine tetroxide via the oxidation of iodine in fuming nitric acid.

Methodology:

-

Place 10 g of iodine (I₂) in a flask equipped with a reflux condenser.

-

Carefully add 100 mL of fuming nitric acid (HNO₃).

-

Heat the mixture gently under reflux for approximately 1 hour. The iodine will slowly dissolve, and a yellow precipitate of I₂O₄ will form.

-

Allow the mixture to cool to room temperature.

-

Filter the yellow solid using a Buchner funnel.

-

Wash the solid with distilled water to remove any remaining acid.

-

Dry the product in a desiccator over P₄O₁₀.

Preparation and Standardization of a Sodium Periodate Solution (0.1 M)

Objective: To prepare a standardized solution of sodium periodate for use as an oxidizing agent.

Methodology:

-

Preparation: Dissolve approximately 2.14 g of sodium periodate (NaIO₄) in 100 mL of distilled water in a volumetric flask.

-

Standardization:

-

Pipette 20 mL of the prepared NaIO₄ solution into an Erlenmeyer flask.

-

Add 10 mL of a 10% potassium iodide (KI) solution and 5 mL of 2 M sulfuric acid (H₂SO₄).

-

The periodate will react with the iodide to liberate iodine (I₂), resulting in a brown solution.

-

Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the solution becomes pale yellow.

-

Add a few drops of starch indicator solution. The solution will turn deep blue.

-

Continue the titration with Na₂S₂O₃ until the blue color disappears.

-

Record the volume of Na₂S₂O₃ used and calculate the exact molarity of the NaIO₄ solution.

-

Applications in Biochemical Analysis: Glycoprotein Characterization

Sodium periodate is a crucial reagent in glycobiology for the structural elucidation of glycoproteins. It selectively cleaves the carbon-carbon bond between vicinal diols, a common feature in sugar residues. This reaction, known as the Malaprade reaction, is fundamental to techniques like periodic acid-Schiff (PAS) staining.

Caption: Workflow for the analysis of glycoproteins using periodate oxidation.

The oxidation of the sugar moieties by periodate results in the formation of aldehyde groups. These newly formed aldehydes can then be detected using various chemical probes, such as the Schiff reagent in PAS staining, which produces a characteristic magenta color, allowing for the visualization and quantification of glycoproteins in biological samples. This selective chemical transformation provides a powerful tool for researchers in drug development and molecular biology to study the structure and function of glycosylated proteins.

Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile, a compound of interest in biomedical research, particularly in the field of induced pluripotent stem cells.[1] This document outlines the primary synthetic pathway, a detailed experimental protocol, and the characterization of the final compound.

Synthetic Pathway: Williamson Ether Synthesis

The most direct and commonly employed method for the synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile is the Williamson ether synthesis. This method involves the formation of an ether linkage by reacting an alkoxide with a primary alkyl halide. In this specific synthesis, the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, resulting in the formation of the desired p-methoxybenzyl (PMB) ether and an inorganic salt as a byproduct.

The overall reaction is as follows:

References

Spectroscopic and Synthetic Profile of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic methodology for the compound 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile, a molecule of interest in medicinal chemistry. All presented data is meticulously compiled and organized for clarity and ease of use in a research and development setting.

Molecular Structure and Properties

Chemical Name: 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile CAS Number: 175135-47-4 Molecular Formula: C₁₆H₁₅NO₂ Molecular Weight: 253.30 g/mol

The molecular structure of the title compound is depicted in the following diagram:

Caption: Molecular structure of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.32 - 7.28 | m | 4H | Ar-H |

| 6.96 - 6.89 | m | 4H | Ar-H |

| 5.00 | s | 2H | O-CH₂-Ar |

| 3.82 | s | 3H | O-CH₃ |

| 3.70 | s | 2H | CH₂-CN |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 159.5 | Ar-C |

| 158.4 | Ar-C |

| 129.5 | Ar-CH |

| 128.9 | Ar-C |

| 128.8 | Ar-CH |

| 124.0 | Ar-C |

| 117.9 | CN |

| 115.3 | Ar-CH |

| 114.0 | Ar-CH |

| 69.5 | O-CH₂-Ar |

| 55.4 | O-CH₃ |

| 23.0 | CH₂-CN |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2250 | C≡N stretch |

| ~1610, 1510, 1460 | C=C aromatic ring stretch |

| ~1245, 1030 | C-O ether stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 254.12 | [M+H]⁺ |

| 276.10 | [M+Na]⁺ |

Experimental Protocols

The synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile can be achieved via a Williamson ether synthesis. The following is a representative experimental protocol.

Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile

Materials:

-

4-Hydroxyphenylacetonitrile

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxyphenylacetonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-methoxybenzyl chloride (1.1 eq) to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.

Spectroscopic Analysis Protocol:

-

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, and the sample is typically analyzed as a thin film or KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for the synthesis and characterization.

The Role of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile in Regenerative Medicine: A Technical Guide

Disclaimer: This document has been compiled based on publicly available information, primarily the abstract of the key research paper by Cheng et al. (2015). Access to the full-text publication was not available; therefore, the experimental protocols are representative examples based on standard methodologies and should not be considered a direct replication of the original study. A comprehensive analysis would require access to the complete research article and its supplementary data.

Introduction

The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) represents a cornerstone of regenerative medicine, offering a potential source of patient-specific cells for therapeutic applications without the ethical concerns associated with embryonic stem cells. A key challenge in iPSC generation is the reliance on viral transduction of transcription factors, which carries risks of low efficiency and genomic instability. Small molecules that can replace or enhance the function of these transcription factors are of significant interest. This guide focuses on the small molecule 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile , identified and termed O4I1 , which has been shown to be a potent inducer of the pluripotency-associated transcription factor Oct3/4.[1][2]

Mechanism of Action

2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1) was identified through a cell-based high-throughput screening (HTS) campaign designed to find compounds that enhance the expression of Oct3/4.[1][2] Subsequent studies with O4I1 and its derivatives have demonstrated that these compounds not only promote the expression of Oct3/4 but also contribute to its stabilization and enhance its transcriptional activity in various human somatic cells.[1][2] The upregulation of Oct3/4 is a critical step in the induction of pluripotency, suggesting a significant therapeutic potential for this class of compounds in regenerative medicine.

Quantitative Data

The following table summarizes the available quantitative data on the effect of O4I1 on Oct3/4 expression as reported in the primary literature.

| Cell Line | Compound | Concentration | Treatment Duration | Outcome | Reference |

| HEK293 | O4I1 | 10 µM | 72 hours | 2.5-fold increase in Oct3/4 mRNA levels | [1][2] |

| HEK293 | O4I1 | 20 µM | 72 hours | 4-fold increase in Oct3/4 mRNA levels | [1][2] |

Experimental Protocols

The following are inferred experimental protocols based on the abstract of the primary research and standard laboratory techniques.

High-Throughput Screening (HTS) for Oct3/4 Inducers

This protocol describes a plausible method for the initial screening that led to the discovery of O4I1.

-

Cell Line: A human somatic cell line (e.g., HEK293) stably transfected with a reporter construct where a reporter gene (e.g., Luciferase or Green Fluorescent Protein) is under the control of the Oct3/4 promoter.

-

Assay Plates: 384-well microplates are seeded with the reporter cell line at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Addition: A chemical library is dispensed into the assay plates using an automated liquid handler to a final concentration of 10 µM. Control wells with DMSO (vehicle) are included.

-

Incubation: Plates are incubated for 48-72 hours to allow for compound-induced changes in reporter gene expression.

-

Signal Detection:

-

For a Luciferase reporter, a luciferase substrate is added, and luminescence is measured using a plate reader.

-

For a GFP reporter, fluorescence is measured using a plate reader or a high-content imaging system.

-

-

Hit Identification: Compounds that produce a signal significantly above the background (DMSO control) are identified as primary hits.

Quantitative Real-Time PCR (qRT-PCR) for Oct3/4 mRNA Expression

This protocol would be used to validate the effect of hit compounds on endogenous Oct3/4 gene expression.

-

Cell Culture and Treatment: HEK293 cells are seeded in 6-well plates. After 24 hours, the cells are treated with O4I1 at various concentrations (e.g., 10 µM and 20 µM) or with DMSO as a control for 72 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, the synthesized cDNA, and primers specific for the human Oct3/4 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of Oct3/4 mRNA is calculated using the delta-delta Ct method, normalized to the housekeeping gene.

Visualizations

Experimental Workflow for the Discovery of O4I1

Caption: A logical workflow for the discovery and validation of O4I1.

Signaling Pathway: Induction of Pluripotency by O4I1

Caption: A representative diagram of O4I1's role in inducing Oct3/4.

References

O4I1 and its Potential Impact on Oct4 Promoter Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O4I1, chemically identified as 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile, has emerged as a potent small molecule inducer of the pluripotency-associated transcription factor Oct4. While its capacity to elevate Oct4 mRNA and protein levels is documented, the precise molecular mechanisms underpinning this induction remain an active area of investigation. This technical guide explores the potential effect of O4I1 on the epigenetic regulation of the Oct4 gene, with a specific focus on promoter methylation. Although direct experimental evidence linking O4I1 to alterations in Oct4 promoter methylation is not yet available in the public domain, this document synthesizes existing knowledge on Oct4 regulation and proposes a hypothetical mechanism of action for O4I1. Furthermore, it provides detailed experimental protocols for researchers to investigate this hypothesis, along with a summary of relevant quantitative data and visual representations of potential signaling pathways and experimental workflows.

Introduction: O4I1 as an Inducer of Oct4

O4I1 is a small molecule that has been identified as a potent inducer of Oct3/4 (also known as POU5F1) expression. It has been shown to increase both the mRNA and protein levels of Oct4 in various human cell lines. This property makes O4I1 a valuable tool for studies on pluripotency, cellular reprogramming, and regenerative medicine. The precise mechanism by which O4I1 upregulates Oct4 expression is not fully elucidated.

The Role of DNA Methylation in Oct4 Gene Regulation

The expression of the Oct4 gene is tightly regulated by epigenetic mechanisms, with DNA methylation playing a pivotal role. The promoter and enhancer regions of the Oct4 gene are rich in CpG dinucleotides. In pluripotent stem cells, these regions are typically unmethylated, allowing for active transcription of the Oct4 gene. Conversely, in differentiated somatic cells, the Oct4 promoter is heavily methylated, leading to gene silencing. This methylation is carried out by DNA methyltransferases (DNMTs). The reactivation of silenced Oct4 has been achieved through the use of DNMT inhibitors, which underscores the critical role of methylation in controlling its expression.

Hypothetical Mechanism of O4I1 Action on Oct4 Promoter Methylation

Given that O4I1 induces Oct4 expression, it is plausible that it may directly or indirectly influence the methylation status of the Oct4 promoter. A potential, though currently unproven, mechanism is that O4I1 treatment could lead to the demethylation of the Oct4 promoter, thereby facilitating its transcription. This could occur through several hypothetical pathways:

-

Inhibition of DNA Methyltransferases (DNMTs): O4I1 could act as a direct or indirect inhibitor of DNMTs, preventing the methylation of the Oct4 promoter.

-

Activation of Demethylating Enzymes: O4I1 might activate enzymes involved in DNA demethylation, such as the Ten-Eleven Translocation (TET) family of enzymes, which are known to be involved in maintaining the hypomethylated state of pluripotency gene promoters.

-

Modulation of Upstream Signaling Pathways: O4I1 could activate intracellular signaling cascades that ultimately lead to the recruitment of demethylating complexes to the Oct4 promoter or the exclusion of DNMTs.

It is crucial to emphasize that these are hypothetical mechanisms that require experimental validation.

Quantitative Data on O4I1's Effect on Oct4 Expression

While direct quantitative data on the effect of O4I1 on Oct4 promoter methylation is not available, the following table summarizes the reported effects of O4I1 on Oct4 gene expression.

| Cell Line | O4I1 Concentration | Treatment Duration | Fold Change in Oct4 mRNA | Fold Change in Oct4 Protein | Reference |

| HEK293 | 10 µM | 72 hours | ~2.5 | Not Reported | [Cheng et al., 2015] |

| HEK293 | 20 µM | 72 hours | ~4.0 | Not Reported | [Cheng et al., 2015] |

Experimental Protocols for Investigating O4I1's Effect on Oct4 Promoter Methylation

To investigate the hypothesis that O4I1 affects Oct4 promoter methylation, the following experimental protocols are recommended.

Bisulfite Sequencing of the Oct4 Promoter

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-base resolution. This method involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each CpG site.

Protocol:

-

Cell Culture and O4I1 Treatment: Culture the target cell line (e.g., a somatic cell line where Oct4 is silenced) in the presence of varying concentrations of O4I1 and for different durations. Include appropriate vehicle controls.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells using a commercial kit.

-

Bisulfite Conversion: Perform bisulfite conversion of the genomic DNA using a commercially available kit, following the manufacturer's instructions.

-

PCR Amplification of the Oct4 Promoter: Amplify the promoter region of the Oct4 gene from the bisulfite-converted DNA using primers specific for the converted sequence.

-

Forward Primer Example: 5'-GTTTTYGTTTYGGAGGYGTTTT-3'

-

Reverse Primer Example: 5'-ACRAAACTCTAAAACTTAAACCCC-3'

-

-

Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence a sufficient number of clones (typically 10-15) for each condition to obtain a representative methylation profile.

-

Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site in the Oct4 promoter for each experimental condition.

Chromatin Immunoprecipitation (ChIP) of the Oct4 Promoter

ChIP can be used to determine if O4I1 treatment affects the binding of proteins involved in methylation (e.g., DNMTs) or demethylation (e.g., TET enzymes) to the Oct4 promoter.

Protocol:

-

Cell Culture and O4I1 Treatment: Treat cells with O4I1 as described for bisulfite sequencing.

-

Cross-linking: Cross-link proteins to DNA by treating the cells with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-DNMT1, anti-TET1). Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the Oct4 promoter to quantify the amount of immunoprecipitated DNA. The results are typically expressed as a percentage of the input chromatin.

Visualizations

Hypothetical Signaling Pathway of O4I1 Action

Caption: Hypothetical signaling pathway of O4I1 leading to Oct4 expression.

Experimental Workflow for Bisulfite Sequencing

Caption: Experimental workflow for analyzing Oct4 promoter methylation using bisulfite sequencing.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: Experimental workflow for analyzing protein binding to the Oct4 promoter using ChIP.

Conclusion and Future Directions

O4I1 is a promising tool for manipulating cellular pluripotency through its ability to induce Oct4 expression. While the direct impact of O4I1 on Oct4 promoter methylation remains to be experimentally demonstrated, the established role of methylation in Oct4 regulation strongly suggests this as a potential mechanism. The experimental protocols detailed in this guide provide a clear path for researchers to investigate this hypothesis. Future studies should focus on performing comprehensive methylation analyses of the Oct4 regulatory regions following O4I1 treatment, as well as exploring the broader epigenetic landscape and signaling pathways affected by this small molecule. Such research will not only elucidate the mechanism of action of O4I1 but also provide deeper insights into the epigenetic control of pluripotency.

O4I1: An Unidentified Factor in Cellular Reprogramming

After a comprehensive review of publicly available scientific literature and resources, the term "O4I1" does not correspond to a known tool, molecule, or factor with an established role in cellular reprogramming. Extensive searches have failed to identify any peer-reviewed publications, technical datasheets, or patents that describe a reagent or methodology by this name in the context of inducing pluripotency or directed cell fate conversion.

This lack of documentation suggests that "O4I1" may be:

-

A novel or proprietary entity not yet disclosed in the public domain. It could be a compound, protein, or technology under development within a private research institution or company.

-

An internal or abbreviated designation for a known molecule or process that is not used in wider scientific communication.

-

A typographical error in the user's query. It is possible that the intended term is different, for example, a known gene, protein, or small molecule inhibitor involved in cellular reprogramming. One phonetically similar, though functionally distinct, entity found in the context of iPSC research is OPA1 , a gene implicated in autosomal dominant optic atrophy. Researchers have generated induced pluripotent stem cells (iPSCs) from patients with OPA1 mutations to model the disease in vitro. However, OPA1 itself is not a tool for inducing reprogramming.

The Foundation of Cellular Reprogramming: The Yamanaka Factors

The cornerstone of modern cellular reprogramming is the use of a specific set of transcription factors, collectively known as the "Yamanaka factors."[1] Discovered by Shinya Yamanaka and his team, these factors can revert somatic cells, such as skin fibroblasts or blood cells, into a pluripotent state, creating induced pluripotent stem cells (iPSCs).[1] The canonical Yamanaka factors are:

-

Oct4 (Octamer-binding transcription factor 4)

-

Sox2 (SRY-Box Transcription Factor 2)

-

Klf4 (Kruppel-like factor 4)

-

c-Myc (a proto-oncogene)

Core Signaling Pathways in Pluripotency

The establishment and maintenance of pluripotency are governed by a complex network of signaling pathways. The Yamanaka factors orchestrate a genome-wide remodeling of the epigenetic landscape and gene expression programs. Key pathways involved include:

-

TGF-β Signaling: Plays a crucial role in maintaining the pluripotent state in human embryonic stem cells (hESCs) and iPSCs.

-

FGF Signaling: Essential for the self-renewal of hESCs and iPSCs.

-

Wnt/β-catenin Signaling: Also contributes to the maintenance of pluripotency.

Below is a simplified representation of the core pluripotency network initiated by the Yamanaka factors.

Caption: Introduction of Yamanaka factors into somatic cells activates an endogenous pluripotency network, leading to the generation of iPSCs.

A General Experimental Workflow for iPSC Generation

While a specific protocol for "O4I1" cannot be provided, a generalized workflow for generating iPSCs using viral vectors to deliver the Yamanaka factors is outlined below. This process typically involves several key stages:

-

Somatic Cell Isolation and Culture: Fibroblasts are isolated from a tissue biopsy (e.g., skin) and expanded in culture.

-

Viral Transduction: Lentiviral or Sendai viral vectors carrying the four Yamanaka factor genes are used to infect the fibroblasts.

-

Reprogramming Phase: The transduced cells are cultured on a feeder layer of mouse embryonic fibroblasts (MEFs) or in feeder-free conditions with specialized media that supports the growth of pluripotent stem cells.

-

iPSC Colony Identification and Isolation: Over several weeks, small, tightly packed colonies with distinct morphology characteristic of pluripotent stem cells will emerge. These colonies are manually picked and transferred to new culture plates for expansion.

-

iPSC Characterization: The resulting iPSC lines are rigorously tested to confirm their pluripotency. This includes:

-

Morphology Assessment: Verifying the characteristic colony morphology.

-

Expression of Pluripotency Markers: Using immunocytochemistry or flow cytometry to detect the presence of proteins like Oct4, Sox2, Nanog, SSEA-4, and TRA-1-60.

-

Differentiation Potential: Assessing the ability of the iPSCs to differentiate into cells of the three primary germ layers (ectoderm, mesoderm, and endoderm) through in vitro differentiation assays or teratoma formation in immunodeficient mice.

-

Karyotyping: Ensuring the iPSCs have a normal chromosome number.

-

Caption: A stepwise overview of the process for generating and validating induced pluripotent stem cells from somatic cells.

Quantitative Data in Cellular Reprogramming

Quantitative data is crucial for assessing the efficiency and quality of cellular reprogramming. While no data for "O4I1" is available, here is a table illustrating the types of quantitative metrics commonly used in reprogramming experiments.

| Metric | Description | Typical Range of Values |

| Reprogramming Efficiency | The percentage of initial somatic cells that successfully form iPSC colonies. | 0.01% - 1% (can be higher with optimized methods) |

| Pluripotency Marker Expression | The percentage of cells in an iPSC colony that are positive for key pluripotency markers (e.g., Oct4, Nanog). | > 95% for established iPSC lines |

| Telomere Length | Measurement of telomere length to assess cellular rejuvenation. iPSCs typically have elongated telomeres compared to the starting somatic cells. | Varies by cell type and age of donor. |

| Gene Expression Levels | Quantitative PCR (qPCR) or RNA-sequencing to measure the expression levels of pluripotency-associated and somatic-specific genes. | High expression of endogenous pluripotency genes and silencing of somatic genes in iPSCs. |

References

The Emergence of a Pluripotency Inducer: A Technical Overview of the Initial Studies and Identification of O4I1

For Immediate Release

A significant advancement in the field of regenerative medicine was marked by the discovery of O4I1 (also referred to as OAC1, Oct4-activating compound 1), a small molecule capable of inducing the expression of the key pluripotency transcription factor Oct3/4. This technical guide provides an in-depth analysis of the foundational studies that led to the identification and initial characterization of O4I1, tailored for researchers, scientists, and drug development professionals. The discovery of O4I1 through high-throughput screening represents a critical step towards the development of chemically induced pluripotent stem cells (iPSCs), offering a potentially safer and more efficient alternative to viral transduction methods.

High-Throughput Screening for Oct3/4 Inducers

The initial identification of O4I1 was the result of a large-scale, cell-based high-throughput screening of a chemical library containing 80,000 compounds.[1][2][3][4] The screening utilized a stable cell line engineered to express a luciferase reporter gene under the control of the human Oct4 promoter (Oct4-luc). This system provided a quantifiable readout of Oct4 promoter activity, allowing for the rapid assessment of thousands of compounds.

The primary screening identified 812 compounds that induced a fivefold or greater increase in luciferase activity compared to a solvent control (DMSO). These initial "hits" underwent further validation to confirm their activity and rule out false positives.

Experimental Workflow

The high-throughput screening and subsequent validation followed a multi-step workflow designed to progressively narrow down the pool of candidate compounds to the most promising leads.

Validation and Characterization of O4I1

From the initial pool of hits, O4I1 was selected for more detailed characterization due to its robust and reproducible activation of the Oct4 promoter. A key validation step involved assessing the effect of the compound on the promoter of Nanog, another critical pluripotency transcription factor that is a known downstream target of Oct4. O4I1 was found to activate a human Nanog promoter-driven luciferase reporter gene, suggesting its activity is relevant to the core pluripotency network.[1][2]

Quantitative Analysis of Pluripotency Marker Expression

Subsequent experiments focused on quantifying the effect of O4I1 on the expression of endogenous pluripotency genes in embryonic stem cells. These studies confirmed that O4I1 treatment leads to an increase in the transcription of the key pluripotency triad: Oct4, Sox2, and Nanog.

| Compound | Target Gene | Assay Type | Fold Activation (vs. DMSO) | Concentration |

| O4I1 (OAC1) | Oct4-luc reporter | Luciferase Assay | > 5-fold | 1 µM |

| O4I1 (OAC1) | Nanog-luc reporter | Luciferase Assay | > 1.8-fold | 1 µM |

| O4I1 (OAC1) | Endogenous Oct4 | qPCR | Data not specified | 1 µM |

| O4I1 (OAC1) | Endogenous Nanog | qPCR | Data not specified | 1 µM |

| OAC2 (analog) | Oct4-luc reporter | Luciferase Assay | > 1.8-fold | 1 µM |

| OAC3 (analog) | Oct4-luc reporter | Luciferase Assay | > 1.8-fold | 1 µM |

Note: The initial publications refer to the compound as OAC1. It is presumed that O4I1 is either the same compound or a closely related analog. The table includes data for two structural analogs, OAC2 and OAC3, which also showed activity.

Mechanistic Insights into O4I1 Activity

Initial investigations into the mechanism of action of O4I1 revealed that it appears to function through a novel pathway, independent of some of the well-established signaling cascades involved in pluripotency. Specifically, the activity of O4I1 was found to be independent of the inhibition of the p53-p21 pathway and the activation of the Wnt-β-catenin signaling pathway.[1][3]

Further studies indicated that O4I1 treatment leads to an increase in the transcription of Tet1, a gene known to be involved in DNA demethylation. This suggests that O4I1 may facilitate the induction of pluripotency by modulating the epigenetic landscape of the cell, making the chromatin more accessible to pluripotency-associated transcription factors.

Experimental Protocols

The following are summaries of the key experimental protocols employed in the initial studies of O4I1.

Cell Culture and Stable Cell Line Generation

-

Cell Line: Human or mouse embryonic stem cells (hESCs or mESCs).

-

Culture Medium: Standard ESC medium supplemented with appropriate growth factors (e.g., bFGF for hESCs, LIF for mESCs).

-

Stable Cell Line: Cells were transfected with a plasmid containing the human Oct4 promoter driving a luciferase reporter gene and a hygromycin resistance gene. Stable clones were selected by culturing in the presence of hygromycin.

High-Throughput Screening (HTS) Luciferase Reporter Assay

-

Cell Plating: The Oct4-luc stable reporter cell line was plated in 96-well or 384-well plates.

-

Compound Addition: The chemical library compounds were added to the wells at a final concentration of approximately 1 µM. A DMSO control was included on each plate.

-

Incubation: Plates were incubated for 24 hours.

-

Lysis: The culture medium was removed, and cells were lysed using a cell lysis buffer.

-

Luciferase Assay: Luciferase substrate was added to the cell lysates, and luminescence was measured using a luminometer.

-

Data Analysis: Luciferase activity for each compound was normalized to the DMSO control.

Western Blot Analysis

-

Protein Extraction: Cells treated with O4I1 or a vehicle control were lysed, and total protein was quantified.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for Oct4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA was isolated from cells treated with O4I1 or a vehicle control.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the RNA using a reverse transcriptase.

-

qPCR: The cDNA was used as a template for real-time PCR with primers specific for Oct4, Nanog, Sox2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The relative expression of the target genes was calculated using the ΔΔCt method.

Conclusion and Future Directions

The identification of O4I1 as a small molecule inducer of Oct3/4 represents a landmark achievement in the quest for chemically induced pluripotency. The initial studies have laid a strong foundation for understanding its potential and mechanism of action. Future research will likely focus on elucidating the precise molecular targets of O4I1, optimizing its efficacy and specificity, and exploring its application in combination with other small molecules to achieve efficient and safe reprogramming of somatic cells for therapeutic applications. The continued investigation of O4I1 and similar compounds holds immense promise for advancing the fields of regenerative medicine and drug discovery.

References

Methodological & Application

Application Note: Chemical-Induced Reprogramming of Fibroblasts into Functional Neurons

An application note on the chemical-induced reprogramming of fibroblasts is provided below, focusing on a well-documented small molecule cocktail for neuronal transdifferentiation as a representative example, due to the absence of published data for "2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile" in this context.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The direct conversion of somatic cells, such as fibroblasts, into other desired cell types like neurons holds significant promise for regenerative medicine, disease modeling, and drug discovery. Chemical-induced reprogramming, utilizing small molecules to modulate cellular signaling pathways, offers a powerful alternative to genetic methods, avoiding the risks associated with genetic modification. This document outlines the application of a cocktail of small molecules for the efficient transdifferentiation of human fibroblasts into functional neurons. The protocol described herein leverages key signaling pathways to drive a neuronal fate change.

Quantitative Data Summary

The efficiency of chemical reprogramming can vary depending on the starting fibroblast population, culture conditions, and the specific small molecule cocktail used. The following table summarizes typical efficiencies and timelines for the conversion of human fibroblasts to neurons using a multi-component small molecule cocktail.

| Parameter | Value | Notes |

| Reprogramming Efficiency | 5-20% | Percentage of initial fibroblasts successfully converted to TuJ1-positive neurons. |

| Time to Neuronal Morphology | 7-10 days | Initial appearance of neurite-like outgrowths and neuronal-like cell bodies. |

| Time to Mature Neurons | 14-21 days | Expression of mature neuronal markers such as MAP2 and evidence of functional activity (e.g., spontaneous calcium transients). |

| Purity of Neuronal Culture | >80% | Percentage of TuJ1-positive cells in the final culture after selection or purification steps. |

Signaling Pathways in Chemical Reprogramming

The conversion of fibroblasts to neurons is orchestrated by the modulation of several key signaling pathways. The small molecule cocktail is designed to simultaneously inhibit pro-fibroblastic signals and activate pro-neuronal pathways.

Caption: Key signaling pathways modulated by the small molecule cocktail.

Experimental Workflow

The overall workflow for the chemical reprogramming of fibroblasts to neurons involves several stages, from initial cell plating to the maturation and analysis of the resulting neurons.

Caption: Experimental workflow for fibroblast to neuron transdifferentiation.

Experimental Protocols

Materials:

-

Human dermal fibroblasts

-

Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Matrigel

-

Neuronal Induction Medium (see formulation below)

-

Neuronal Maturation Medium (see formulation below)

-

Small molecules: CHIR99021, RepSox, Forskolin, Valproic Acid, ISX-9, SP600125

-

6-well plates

-

Standard cell culture incubator (37°C, 5% CO2)

Protocol: